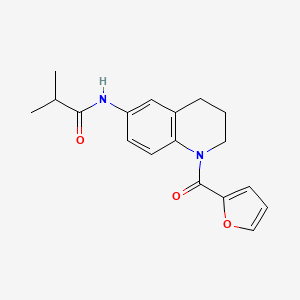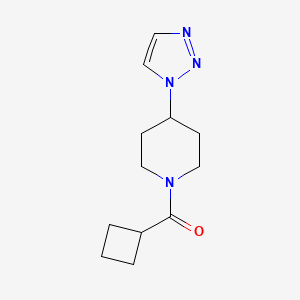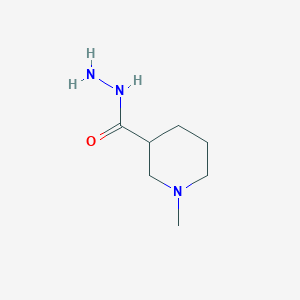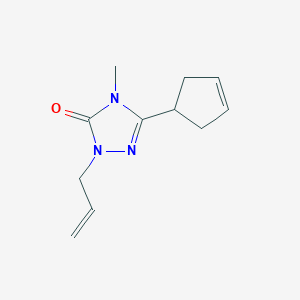
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide” is a complex organic compound that contains a furan-2-carbonyl group . Furan-containing compounds are known to exhibit a wide diversity of pharmacological activities including antimicrobial, antitumor, analgesic, antihypertensive, and anti-inflammatory activity .
Synthesis Analysis
The synthesis of such compounds often involves heterocyclization of furan-2-carbonyl isothiocyanate with a variety of aliphatic and aromatic nitrogen nucleophiles . This results in the formation of a new series of heterocycles including triazines, pyrimidines, oxadiazines, imidazolidines, thiadiazoles, and their condensed candidates . The chemistry of acyl isothiocyanates is very rich and diverse and has been employed in the synthesis of a number of biologically active heterocycles .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by various techniques such as IR, 1H NMR, 13C NMR, Mass spectrometry, and single crystal X-ray diffraction method . The compound crystallizes in an orthorhombic lattice with a space group of Pca21 .Chemical Reactions Analysis
The reactivity of acyl isothiocyanates, which are bifunctional compounds containing an acyl group and a thiocyanate group, is determined by four active centers: the nucleophilic nitrogen and sulfur atoms, and the electrophilic carbon atoms of the carbonyl and thiocarbonyl groups . These compounds are more reactive than alkyl isothiocyanates due to the presence of an electron-withdrawing acyl group which reinforces the reactivity of the isothiocyanate group and enhances nucleophilic addition at this site .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as Differential Scanning Calorimetry (DSC) and Density Functional Theory (DFT) with the B3LYP functional .Scientific Research Applications
Antiproliferative Activity
Compounds with furan moieties have been studied for their potential antiproliferative effects against various cancer cell lines. The structure-activity relationship of furan-based compounds suggests that they can inhibit the proliferation of cancer cells, such as cervical cancer cells (HeLa) by inducing apoptosis or inhibiting cell cycle progression .
Antioxidant Properties
Furan derivatives are known to exhibit significant antioxidant activities. This is crucial in the context of cancer treatment and prevention, as oxidative stress is a known factor in the development and progression of cancer. By scavenging reactive oxygen species (ROS), these compounds can potentially prevent cellular damage .
Activation of Hypoxia-Inducible Factor (HIF)
The compound has been implicated in the activation of HIF, a transcription factor that plays a critical role in cellular response to low oxygen conditions. This activation is achieved through the inhibition of Factor Inhibiting HIF-1 (FIH-1), which can have therapeutic implications in conditions like ischemic diseases .
Drug Design and Molecular Therapy
The furan ring in the compound’s structure is a key feature that can be exploited in drug design. Its ability to interact with biological targets makes it a valuable scaffold for developing new therapeutic agents, particularly in the realm of molecular therapy .
Biomaterials Synthesis
Furan derivatives are also important in the synthesis of biomaterials. They can be used to create polymers and other materials that have applications in biomedicine, such as tissue engineering and drug delivery systems .
Chemical Synthesis and Catalysis
The furan moiety within the compound can act as a building block for the synthesis of more complex molecules. It can also serve as a ligand in catalytic processes, which is essential in the production of various chemicals and pharmaceuticals .
Mechanism of Action
Future Directions
Furan-containing compounds have shown potential in various fields, especially in medicinal chemistry due to their diverse pharmacological activities . Future research could focus on exploring the biological activity of new series of heterocycles containing the furan moiety . Additionally, the synthesis of these compounds could be optimized for more efficient and eco-friendly production .
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)17(21)19-14-7-8-15-13(11-14)5-3-9-20(15)18(22)16-6-4-10-23-16/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFICJIDLHWGKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2940771.png)

![Methyl 3-amino-4,6-dimethylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B2940776.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2940777.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2940778.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one](/img/structure/B2940781.png)
![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2940783.png)
![3-Chloro-5-(trifluoromethyl)-2-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-4-yl]pyridine](/img/structure/B2940784.png)

![N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B2940786.png)